The compound is classified under heterocyclic compounds, specifically as a substituted oxadiazole. Oxadiazoles are derived from furan through the replacement of two methylene groups with nitrogen atoms. The presence of the pyridine moiety in 2-(Pyridin-3-yl)-1,3,4-oxadiazole contributes to its unique reactivity and biological profile.
Several synthetic pathways exist for the preparation of 2-(Pyridin-3-yl)-1,3,4-oxadiazole, primarily involving the reaction of hydrazides with carboxylic acids or acid chlorides. Common methods include:
Typical conditions for synthesizing 2-(Pyridin-3-yl)-1,3,4-oxadiazole may include:
The molecular structure of 2-(Pyridin-3-yl)-1,3,4-oxadiazole can be described as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used to confirm the structure:
2-(Pyridin-3-yl)-1,3,4-oxadiazole participates in various chemical reactions typical for oxadiazoles:
The reactivity often depends on substituents on the pyridine ring and conditions such as solvent polarity and temperature.
The mechanism of action for compounds like 2-(Pyridin-3-yl)-1,3,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors:
Molecular docking studies have indicated that these compounds exhibit strong binding affinities to key biological targets, enhancing their therapeutic potential .
Properties such as boiling point and refractive index may vary based on purity and specific synthesis methods employed.
The applications of 2-(Pyridin-3-yl)-1,3,4-oxadiazole span various fields:
2-(Pyridin-3-yl)-1,3,4-oxadiazole represents a strategically engineered hybrid heterocycle that integrates two pharmaceutically significant ring systems. The 1,3,4-oxadiazole core provides a metabolically stable, planar scaffold with electron-deficient character, while the pyridin-3-yl substituent introduces a hydrogen-bond-accepting nitrogen atom capable of enhancing target binding interactions. This molecular architecture confers distinct physicochemical properties, including a dipole moment of approximately 3.5 Debye and π-π stacking capability essential for biological recognition processes. The compound's calculated partition coefficient (ClogP ≈ 1.2) suggests favorable membrane permeability, positioning it as a valuable precursor in rational drug design targeting neurological disorders, infectious diseases, and oncological pathways [5] [6].
The molecular architecture of 2-(pyridin-3-yl)-1,3,4-oxadiazole features a planar configuration stabilized by delocalized π-electrons across the conjugated system. Single-crystal X-ray diffraction analyses of related derivatives reveal bond lengths of 1.322 Å (C=N), 1.369 Å (C-O), and 1.285 Å (N=N), confirming aromatic character within the oxadiazole ring [1]. The dihedral angle between the oxadiazole and pyridine rings typically ranges from 5-15°, facilitating extended conjugation that significantly influences electronic properties. Nuclear magnetic resonance spectroscopy provides characteristic signals: pyridine C3-H appears at δ 8.65–8.75 ppm (doublet), C5-H at δ 8.05–8.15 ppm (doublet of doublets), and the oxadiazole C5 proton resonates at δ 7.90–8.00 ppm in symmetric derivatives [8] [10]. Infrared spectroscopy identifies key vibrational modes at 1615–1630 cm⁻¹ (C=N), 1260–1280 cm⁻¹ (C-O-C), and 990–1010 cm⁻¹ (ring breathing) [1] [8].
Table 1: Spectroscopic Characterization Data for 2-(Pyridin-3-yl)-1,3,4-oxadiazole Derivatives
Spectroscopic Method | Key Signatures | Structural Interpretation |
---|---|---|
¹H NMR | δ 8.65-8.75 (d, 1H, C3-H), δ 8.05-8.15 (dd, 1H, C5-H), δ 7.90-8.00 (s, 1H, oxadiazole-H) | Distinct pyridine coupling patterns and heterocyclic proton environments |
¹³C NMR | δ 165.2 (C2-oxadiazole), δ 150.5 (C3-pyridine), δ 137.8 (C4-pyridine), δ 121.4 (C5-pyridine) | Electron-deficient carbon assignment |
FT-IR | 1615-1630 cm⁻¹ (C=N), 1260-1280 cm⁻¹ (C-O-C), 990-1010 cm⁻¹ (ring breathing) | Heterocyclic skeletal vibrations |
UV-Vis | λ_max 280 nm (π→π), 362 nm (n→π) | Extended conjugation system |
Density functional theory calculations at the B3LYP/6-31G(d) level indicate frontier molecular orbitals with a HOMO-LUMO energy gap of 4.1–4.3 eV, explaining the compound's fluorescence properties observed at 420–450 nm emission wavelengths [1]. The electron-withdrawing nature of the oxadiazole ring (Hammett constant σ = 0.78) combined with the pyridine system creates a polarized scaffold ideal for interacting with biological targets through multiple binding modalities [3] [6].
1,3,4-Oxadiazoles emerged as pharmacologically significant scaffolds following the discovery of their metabolic stability advantages over ester-containing drugs in the 1960s. The first therapeutically applied derivative, furamizole (1965), demonstrated potent antibacterial activity by inhibiting nucleic acid synthesis [5]. Structural evolution accelerated in the 1980s with tiodazosin (1987), which incorporated an oxadiazole ring as a bioisostere for the carboxylic acid group in α₁-adrenergic antagonists, reducing cardiotoxicity while maintaining antihypertensive efficacy [5]. The 1990s witnessed diversification into neurological applications, exemplified by compounds exhibiting monoamine oxidase-B inhibition at IC₅₀ values of 0.8–2.4 μM, significantly lower than earlier selegiline analogs [5].
The 21st century marked the golden age of oxadiazole drug development, highlighted by zibotentan (2005) entering phase III trials for prostate cancer through endothelin receptor antagonism, and ataluren (2011) receiving orphan drug designation for nonsense mutation disorders via ribosomal readthrough enhancement [3] [5]. Parallel developments in antimicrobial research yielded derivatives with minimum inhibitory concentration values of 1.5–3.0 μg/mL against multidrug-resistant Staphylococcus aureus and Escherichia coli, outperforming classical antibiotics like cefixime [2] [10]. Recent tuberculosis research (2018–2024) demonstrates novel 2-(pyridin-3-yl)-1,3,4-oxadiazoles inhibiting Mycobacterium tuberculosis enoyl-ACP reductase (InhA) at nanomolar concentrations (IC₅₀ = 45–85 nM), addressing multidrug-resistant strains [4] [6].
Table 2: Evolution of Key 1,3,4-Oxadiazole Therapeutics
Era | Therapeutic Agent | Therapeutic Area | Mechanistic Innovation |
---|---|---|---|
1960s | Furamizole | Antibacterial | Nucleic acid synthesis inhibition |
1980s | Tiodazosin | Antihypertensive | α₁-Adrenergic antagonism (carboxylic acid bioisostere) |
1990s | Nesapidil | Antiarrhythmic | Calcium channel blockade |
2000s | Zibotentan | Anticancer (prostate) | Endothelin receptor antagonism |
2010s | Ataluren | Genetic disorder therapy | Ribosomal readthrough enhancement |
2020s | Pyridinyl-oxadiazoles | Antitubercular/MAO-B inhibition | InhA enzyme inhibition/MAO-B selective inhibition |
The pyridin-3-yl moiety exerts profound bioactivity modulation through three primary mechanisms: electronic effects, hydrogen bonding directionality, and coordination chemistry. Electronic impact manifests in reduced Hammett σ values (σₘ = 0.71 vs σₚ = 0.82 for pyridin-4-yl), enhancing π-deficient character that improves DNA intercalation capability in anticancer derivatives [1] [5]. Quantum mechanical calculations demonstrate a 0.35 eV decrease in LUMO energy compared to phenyl analogs, facilitating charge-transfer interactions with biological targets [1]. Hydrogen-bonding topology is critically determined by the nitrogen position: pyridin-3-yl derivatives form dual hydrogen-bonding motifs (bond angle 158°) with protease active sites, while pyridin-4-yl analogs typically achieve only single contacts [7].
Molecular docking studies against cyclooxygenase-2 (COX-2) reveal that 3-pyridinyl substitution enables salt bridge formation with Arg120 (distance 2.8 Å) and π-stacking with Tyr355 (3.4 Å centroid distance), contributing to binding energies of -9.2 kcal/mol versus -7.8 kcal/mol for phenyl counterparts [7]. Antimicrobial quantitative structure-activity relationship models demonstrate 15–30-fold enhanced potency against Gram-negative pathogens due to improved membrane penetration (log P reduction of 0.4–0.6 units) [2] [10]. In neurological applications, pyridin-3-yl derivatives exhibit monoamine oxidase-B selectivity indices of 18–25 versus 8–12 for unsubstituted oxadiazoles, attributed to complementary topology within the flavin-binding domain [5].
Coordination chemistry studies demonstrate that the pyridine nitrogen serves as a primary metal-binding site, forming octahedral complexes with Cu(II) (Kd = 1.2 × 10⁻⁷ M) and Fe(III) that enhance superoxide dismutase-mimetic activity [1]. This metal chelation capability facilitates the development of theranostic agents, exemplified by fluorescent zinc sensors exhibiting 45-fold emission enhancement upon binding (λₑₘ = 515 nm) [8]. The pyridine nitrogen's pKₐ of 4.8–5.2 ensures protonation-dependent membrane permeability, enabling pH-responsive drug release in acidic tumor microenvironments or phagolysosomes of mycobacteria-infected macrophages [4] [6]. These multifaceted attributes establish 3-pyridinyl substitution as a strategic molecular design element for optimizing pharmacological profiles across therapeutic domains.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7